molecular formula C12H10O2 B3158161 3-Methoxynaphthalene-1-carboxaldehyde CAS No. 856204-26-7

3-Methoxynaphthalene-1-carboxaldehyde

Cat. No.: B3158161
CAS No.: 856204-26-7
M. Wt: 186.21 g/mol
InChI Key: LAKCSRAJVSQBIR-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-1-carboxaldehyde is a versatile aromatic aldehyde that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within this chemical class are frequently employed in the synthesis of more complex molecules. For instance, structurally similar methoxynaphthalene carboxaldehydes are key precursors in multi-step syntheses, such as the production of active pharmaceutical ingredients like agomelatine . Furthermore, the core structure of hydroxy and methoxy-substituted naphthaldehydes is recognized in medicinal chemistry for its potential in probing biological pathways. Research indicates that related hydroxy-aryl aldehyde (HAA) scaffolds can act as potent and selective inhibitors of enzymes like IRE1α, an endoplasmic reticulum stress transducer, by forming a reversible Schiff base with a key lysine residue in the enzyme's active site . This mechanism highlights the utility of such aldehydes in developing chemical probes for studying cell stress and survival mechanisms. The methoxy and aldehyde functional groups on the naphthalene ring system make this compound a suitable substrate for various condensation and cyclization reactions, including Knoevenagel condensations, to generate diverse heterocyclic compounds and ligands for drug discovery and material science applications . This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

3-methoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKCSRAJVSQBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704790
Record name 3-Methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856204-26-7
Record name 3-Methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Olefination Reactions:

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com This is a highly reliable method for C=C bond formation, allowing the introduction of a wide variety of substituted vinyl groups. organic-chemistry.orgmnstate.edu

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction using phosphonate (B1237965) carbanions, which often favors the formation of (E)-alkenes and uses reagents that are easier to separate from the product.

Condensation Reactions:

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst. nih.gov The reaction typically results in an α,β-unsaturated product after spontaneous dehydration. lookchem.com

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. globalconference.infonih.gov This reaction is often reversible and can be catalyzed by acid. researchgate.net The resulting imines are versatile intermediates themselves or can be stable final products with diverse applications. researchgate.netderpharmachemica.com

Other Derivatizations:

Reduction: The aldehyde can be reduced to a primary alcohol (3-methoxynaphthalene-1-methanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can be further functionalized, for example, by conversion to an ether, ester, or halide.

Oxidation: Oxidation of the aldehyde yields the corresponding carboxylic acid (3-methoxynaphthalene-1-carboxylic acid) using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The carboxylic acid can then be converted into esters, amides, or acid chlorides.

Derivatization StrategyReagent(s)Resulting Functional Group/MoietyKey Application
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene (-CH=CHR)C=C bond formation wikipedia.org
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., CH₂(CN)₂) + Baseα,β-Unsaturated system (-CH=C(CN)₂)Synthesis of functionalized alkenes
Schiff Base FormationPrimary amine (R-NH₂)Imine (-CH=N-R)Synthesis of imines, heterocycles globalconference.info
ReductionNaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)Access to alcohols and their derivatives
OxidationKMnO₄ or CrO₃/H₂SO₄Carboxylic Acid (-COOH)Access to carboxylic acids and their derivatives
Table 3: Common Derivatization Strategies for the Aldehyde Group.

Spectroscopic Characterization Methodologies for Structure Elucidation of 3 Methoxynaphthalene 1 Carboxaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy for 3-Methoxynaphthalene-1-carboxaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment, with electronegative groups like the aldehyde and methoxy (B1213986) functions causing characteristic downfield shifts for nearby protons. The aromatic protons on the naphthalene (B1677914) ring system typically appear in the range of δ 7.0-9.0 ppm. The aldehyde proton is highly deshielded and appears as a singlet significantly downfield, often above δ 9.5 ppm. The methoxy group protons also produce a characteristic singlet, typically around δ 3.9-4.1 ppm.

Spin-spin coupling, observed as signal splitting, provides information about adjacent, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), reveals the number of bonds separating the coupled protons. For the naphthalene ring protons, coupling patterns (doublets, triplets, or more complex multiplets) arise from vicinal (three-bond) coupling, typically with J values ranging from 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling. libretexts.org This analysis of chemical shifts and coupling constants allows for the precise assignment of each proton to its position on the molecular scaffold. ubc.ca

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on analogous structures and established NMR principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-C=O 9.5 - 10.5 Singlet (s) -
H2 7.5 - 7.8 Singlet (s) or narrow Doublet (d) -
H4 7.2 - 7.4 Singlet (s) or narrow Doublet (d) -
H5 8.0 - 8.3 Doublet (d) ortho: 7-9
H6 7.5 - 7.7 Triplet (t) or Doublet of Doublets (dd) ortho: 7-9, meta: 1-3
H7 7.3 - 7.5 Triplet (t) or Doublet of Doublets (dd) ortho: 7-9, meta: 1-3
H8 7.8 - 8.1 Doublet (d) ortho: 7-9

Carbon-13 (¹³C) NMR Spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts for carbons in this compound are spread over a wide range (typically δ 55-200 ppm). The aldehyde carbonyl carbon is the most downfield signal, usually appearing around δ 190-195 ppm. The aromatic carbons of the naphthalene ring resonate between δ 105-140 ppm, with the carbon attached to the methoxy group appearing more upfield due to shielding effects. The methoxy carbon itself gives a signal around δ 55-60 ppm. oregonstate.educhemguide.co.uk

To differentiate between carbon types (C, CH, CH₂, and CH₃), techniques like DEPT and APT are employed. aiinmr.com

DEPT-90: This experiment shows signals only for CH (methine) carbons.

DEPT-135: This experiment displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (C) are not observed. blogspot.com

Attached Proton Test (APT): In an APT spectrum, quaternary (C) and methylene (B1212753) (CH₂) carbons produce signals with one phase (e.g., positive), while methine (CH) and methyl (CH₃) carbons produce signals with the opposite phase (e.g., negative). ceitec.cztecmag.com This allows for the identification of all carbon types in a single experiment.

Table 2: Predicted ¹³C NMR and DEPT/APT Results for this compound Predicted values are based on analogous structures and established NMR principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type DEPT-90 DEPT-135 APT
C=O 190 - 195 CH Positive Positive Negative
C1 130 - 135 C No Signal No Signal Positive
C2 105 - 110 CH Positive Positive Negative
C3 155 - 160 C No Signal No Signal Positive
C4 120 - 125 CH Positive Positive Negative
C4a 125 - 130 C No Signal No Signal Positive
C5 128 - 132 CH Positive Positive Negative
C6 124 - 128 CH Positive Positive Negative
C7 126 - 130 CH Positive Positive Negative
C8 122 - 126 CH Positive Positive Negative
C8a 135 - 140 C No Signal No Signal Positive

Two-Dimensional (2D) NMR Techniques: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. openpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the naphthalene ring (e.g., H5-H6, H6-H7, H7-H8).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of all CH, CH₂, and CH₃ groups. scribd.com For example, it would link the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the aldehyde proton to C1 and C8a, and from the methoxy protons to C3 and C2, confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. Cross-peaks indicate spatial proximity (typically within 5 Å). A NOESY spectrum could show a correlation between the methoxy protons and the H2 and H4 protons, confirming the orientation of the methoxy group relative to the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for functional group identification. msu.edu The IR spectrum of this compound would exhibit several key absorption bands. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). vscht.cz The aldehyde C-H stretch is also characteristic, showing one or two bands in the 2700-2850 cm⁻¹ region. pressbooks.pub

C=O Stretching: The most intense and prominent band in the spectrum is due to the carbonyl (C=O) stretching of the aldehyde group, which is expected in the range of 1680-1705 cm⁻¹ due to conjugation with the aromatic ring. pressbooks.pub

C=C Stretching: Aromatic C=C stretching vibrations within the naphthalene ring give rise to several bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: The C-O stretching of the methoxy group (aryl-alkyl ether) will produce a strong, characteristic band, typically between 1200-1275 cm⁻¹. ijpsjournal.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3050 - 3100 Medium
C-H Stretch Aldehyde 2700 - 2850 Medium, often two bands
C=O Stretch Aldehyde 1680 - 1705 Strong, Sharp
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization of Aromatic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. ijpsjournal.com The extended π-system of the naphthalene ring in this compound results in strong UV absorption. The spectrum is characterized by multiple absorption bands corresponding to π → π* transitions. scholarsresearchlibrary.com The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxaldehyde group (-CHO) act as auxochromes and chromophores, respectively. These substituents typically cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted naphthalene. mu-varna.bg

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Chromophore Expected λmax (nm)
π → π* Naphthalene Ring System ~220 - 250
π → π* Naphthalene Ring System ~280 - 340

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₀O₂), the molecular weight is 186.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at m/z = 186. The fragmentation pattern provides valuable structural clues. libretexts.org

A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in a strong peak at [M-1]⁺ (m/z = 185). miamioh.edu

Loss of the entire aldehyde group (•CHO) leads to a peak at [M-29]⁺ (m/z = 157). miamioh.edu

Subsequent fragmentation of the [M-29]⁺ ion could involve the loss of a methyl radical (•CH₃) from the methoxy group, giving a peak at m/z = 142, followed by the loss of carbon monoxide (CO) to yield a peak at m/z = 114.

Table 5: Plausible Mass Spectrometry Fragmentation for this compound

m/z Ion Structure Fragmentation Pathway
186 [C₁₂H₁₀O₂]⁺• Molecular Ion (M⁺•)
185 [C₁₂H₉O₂]⁺ M⁺• - •H
157 [C₁₁H₉O]⁺ M⁺• - •CHO
142 [C₁₀H₆O]⁺• [C₁₁H₉O]⁺ - •CH₃

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a definitive technique for the unambiguous determination of the three-dimensional molecular structure and crystal packing of solids. This methodology provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the solid-state architecture of a compound.

While crystallographic data for this compound is not extensively reported in the reviewed literature, a detailed analysis of its isomer, 2-Methoxynaphthalene-1-carbaldehyde, serves as an excellent case study to illustrate the depth of information obtainable from such studies. The findings for this closely related compound highlight the typical structural features and intermolecular forces that can be expected for this class of naphthalene derivatives.

Molecular and Crystal Structure of 2-Methoxynaphthalene-1-carbaldehyde

The crystal structure of 2-Methoxynaphthalene-1-carbaldehyde was determined to elucidate its molecular conformation and packing arrangement in the solid state. researchgate.netnih.gov Single crystals suitable for X-ray analysis were grown by the slow evaporation of a methanol (B129727) solution. researchgate.netnih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov

The molecular structure shows that the aldehyde and methoxy functional groups are slightly twisted out of the plane of the naphthalene ring system. researchgate.netnih.gov Specifically, the carbonyl oxygen atom deviates from the naphthalene plane by 0.027 (2) Å. researchgate.netnih.gov This slight torsion is quantified by the dihedral angles C10—C1—C11—O1 of 10.6 (3)° and C12—O2—C2—C3 of 8.4 (2)°. researchgate.netnih.gov The bond lengths within the molecule are reported to be within normal ranges. researchgate.netnih.gov

The detailed crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Methoxynaphthalene-1-carbaldehyde

ParameterValue
Empirical FormulaC₁₂H₁₀O₂
Formula Weight (Mᵣ)186.20
Temperature (T)298 K
Radiation, Wavelength (λ)Mo Kα, 0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.689 (3) Å
b14.155 (4) Å
c7.667 (2) Å
β94.805 (4)°
Volume (V)939.7 (5) ų
Z4
Data Collection and Refinement
DiffractometerBruker SMART CCD area-detector
Reflections Collected5187
Independent Reflections2046
R_int0.018
Final R indices [I > 2σ(I)]R[F² > 2σ(F²)] = 0.043
wR(F²)0.124
Goodness-of-fit (S)1.03
Data / Parameters2046 / 128

Data sourced from Tang, 2009. researchgate.netnih.gov

Table 2: Selected Geometric Parameters for 2-Methoxynaphthalene-1-carbaldehyde (Å, °)

Bond Lengths (Å)Torsion Angles (°)
O1—C111.1991 (18)C10—C1—C11—O110.6 (3)
O2—C21.3615 (16)C12—O2—C2—C38.4 (2)
O2—C121.4180 (19)
C1—C21.3877 (19)
C1—C101.4336 (18)

Data sourced from Tang, 2009. researchgate.netnih.gov

Table 3: Hydrogen-Bond Geometry for 2-Methoxynaphthalene-1-carbaldehyde (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
Data for specific hydrogen bonds were noted but not explicitly tabulated in the source material. The primary interaction mentioned is the formation of C–H···O hydrogen bonds that link molecules into chains along the c-axis. researchgate.netnih.gov

Information sourced from Tang, 2009. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on 3 Methoxynaphthalene 1 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

No published studies containing DFT calculations for the molecular geometry, bond lengths, bond angles, or energy landscapes of 3-Methoxynaphthalene-1-carboxaldehyde were found.

Ab Initio and Semi-Empirical Methods for Electronic Properties

There is no available research detailing the electronic properties, such as HOMO-LUMO gaps or molecular orbital analysis, of this compound using ab initio or semi-empirical methods.

Computational Analysis of Intermolecular Interactions and Crystal Packing

Investigation of Hydrogen Bonding and Pi-Pi Stacking Interactions

A computational investigation into the specific hydrogen bonding capabilities and potential for pi-pi stacking in the crystal lattice of this compound has not been reported in the surveyed literature.

Applications of 3 Methoxynaphthalene 1 Carboxaldehyde in Advanced Organic Synthesis and Functional Materials

Role as a Key Synthetic Building Block for Complex Organic Scaffolds and Heterocyclic Compounds

3-Methoxynaphthalene-1-carboxaldehyde serves as a versatile and crucial starting material in the construction of a wide array of complex organic and heterocyclic structures. Its inherent reactivity, stemming from the aldehyde functional group combined with the stable, electron-rich methoxynaphthalene core, makes it a preferred building block in various synthetic transformations. Aldehydes are frequently employed as foundational materials for synthesizing Schiff base derivatives and other complex molecules. researchgate.net The compound's structure is particularly amenable to multicomponent reactions (MCRs), which are highly efficient processes for creating functionalized organic compounds in a single step.

The aldehyde group readily participates in condensation reactions, such as the Knoevenagel condensation, which can initiate domino reaction sequences to build intricate heterocyclic systems. For instance, it can react with activated methylene (B1212753) compounds, followed by intramolecular cyclization or cycloaddition, to yield diverse heterocyclic frameworks. This approach is a key strategy for incorporating a phosphonate (B1237965) group into heterocyclic rings, leading to compounds with potential bioisosteric properties relative to carboxylic acids. Furthermore, reactions like the Biginelli condensation, which traditionally involves an aldehyde, a β-ketoester, and urea, can be adapted to produce dihydropyrimidine (B8664642) derivatives, showcasing the aldehyde's utility in forming nitrogen-containing heterocycles. beilstein-journals.org The synthesis of N-, O-, and S-heterocycles often utilizes aryl alkynyl aldehydes as privileged reagents, highlighting the broad applicability of aldehyde-containing aromatic compounds in constructing molecules with significant applications in pharmaceuticals and material chemistry. nih.gov

The development of one-pot, three-component reactions for synthesizing substituted meta-hetarylanilines further illustrates the importance of aromatic aldehydes in modern organic synthesis, where they contribute to the formation of complex aniline (B41778) moieties present in many bioactive molecules and materials. beilstein-journals.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Naphthalene-based Aldehydes

Heterocycle Class Synthetic Method Precursor Type
Dihydropyrimidin-2-ones Biginelli Condensation Aromatic Aldehyde
Phosphonodihydropyrans Domino Knoevenagel/hetero-Diels–Alder Aromatic Aldehyde
Imidazo[1,2-a]pyridines Multicomponent Reaction Alkynyl Aldehyde
Quinolines Organocatalytic Cyclization Alkynyl Aldehyde
Schiff Bases Condensation Reaction Aromatic Aldehyde

Precursor in the Synthesis of Dyes, Pigments, and Fluorescent Compounds

The unique photophysical properties originating from the extended π-system of the naphthalene (B1677914) ring make this compound a valuable precursor for the synthesis of various optical materials, including dyes, pigments, and fluorescent compounds. The methoxy (B1213986) group acts as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the absorption and emission wavelengths of the resulting chromophores.

Research has demonstrated the synthesis of analogs of Pigment Yellow 101 from substituted 2-hydroxynaphthalene-1-carbaldehyde derivatives. researchgate.net These syntheses involve the condensation of the aldehyde with aromatic diamines to create aldazines, some of which exhibit strong solid-state fluorescence. researchgate.net The investigation into such compounds often reveals processes like excited-state intramolecular proton transfer (ESIPT), which is a key mechanism for fluorescence in many organic dyes. researchgate.net The aldehyde functionality is critical as it provides the reaction site for linking the naphthalene core to other conjugated systems, thereby extending the π-electron network and tuning the color and fluorescence properties.

Furthermore, derivatives of 7-hydroxycoumarin-3-carboxylic acid, another class of important fluorophores, have been synthesized to create cell-permeable fluorescent molecular probes. nih.gov While not directly synthesized from this compound, the principles of using functionalized aromatic rings to build fluorescent molecules are analogous. The development of such probes underscores the strategy of using core fluorophores and modifying them with reactive handles, similar to the aldehyde group, to create advanced functional materials. nih.gov

Table 2: Optical Materials Derived from Naphthalene Aldehyde Precursors

Material Type Precursor Key Synthetic Reaction Resulting Compound Class
Pigment Analog 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde Condensation with diamines Aldazine Pigments
Fluorescent Compound 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde Condensation ESIPT-based Fluorophore
Fluorescent Probe 7-hydroxycoumarin-3-carboxylic acid derivatives Amide coupling Coumarin-based Probes

Intermediates for the Preparation of Polycyclic Aromatic Hydrocarbons and Organic Semiconductors

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.net As a naphthalene derivative, this compound is an intrinsic member of the PAH family and serves as a valuable intermediate for the synthesis of larger, more complex PAH structures. researchgate.netnih.gov The aldehyde group can be transformed through various carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions, to extend the conjugated system and build larger fused-ring architectures. These larger PAHs are of significant interest in materials science.

The field of organic electronics heavily relies on π-conjugated systems, including PAHs and their derivatives, as the active materials in organic semiconductors. sigmaaldrich.comnih.gov The performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is directly linked to the chemical structure and molecular design of the organic semiconductor used. sigmaaldrich.comnih.gov Judicious molecular design allows for control over the frontier molecular orbital energy levels, which governs charge transport, light absorption, and emission. nih.govucl.ac.uk Starting materials like this compound can be elaborated into larger, tailor-made π-conjugated molecules designed for specific electronic properties. The synthesis of new electronically active materials, such as heteroacenes and polythiophenes, is a driving force in advancing this technology. sigmaaldrich.com

Table 3: PAHs and Organic Semiconductor Precursors

Compound Class Description Relevance of Precursor
Polycyclic Aromatic Hydrocarbons (PAHs) Compounds with multiple fused aromatic rings. researchgate.netnih.gov Naphthalene core provides a foundational aromatic system for extension.
Organic Semiconductors π-conjugated molecules used in electronic devices. sigmaaldrich.comsigmaaldrich.com Aldehyde group allows for synthetic modification to create larger conjugated systems for tuning electronic properties. nih.govucl.ac.uk
Thiophene-based Polymers A major class of organic semiconductors. sigmaaldrich.com Synthetic strategies often involve coupling functionalized aromatic building blocks.

Utility in the Development of Fluorescent Probes and Chemosensors

This compound is a foundational scaffold for developing fluorescent probes and chemosensors due to the combination of its inherent fluorescence and a reactive aldehyde group. The methoxynaphthalene moiety serves as the fluorophore, providing the optical signal, while the aldehyde function acts as a versatile handle for introducing a specific recognition site (receptor) for an analyte of interest.

This design allows for the creation of "turn-on" or "turn-off" sensors. For example, a highly selective "off-on" fluorescent chemosensor for aluminum ions (Al³⁺) was developed based on a 2-hydroxynaphthaldehyde skeleton. nih.govrsc.org The sensor was synthesized via an imine formation reaction, demonstrating how the aldehyde group is used to link the fluorophore to a receptor unit. nih.govrsc.org The binding of the target analyte (Al³⁺) to the receptor modulates the electronic properties of the molecule, often by inhibiting processes like ESIPT, which leads to a significant change in fluorescence intensity. nih.govrsc.org The detection limit for this Al³⁺ sensor was reported in the micromolar range, highlighting its sensitivity. nih.govrsc.org

Similar principles are applied to develop probes for biological molecules. Amide-based fluorescent probes have been created to selectively measure the activity of specific enzymes, such as human carboxylesterase 1 (hCE1). nih.gov These probes are designed so that enzymatic activity cleaves a part of the molecule, releasing a fluorescent fragment and generating a signal. nih.gov The development of such reaction-based probes, or chemodosimeters, is a rapidly growing field, with applications in bioimaging and diagnostics. nih.gov The versatility of the aldehyde group in forming imines, hydrazones, and other linkages makes it central to the design of these advanced analytical tools. nih.gov

Table 4: Fluorescent Probes and Chemosensors Based on Naphthalene Aldehyde Scaffolds

Sensor/Probe Type Target Analyte Sensing Mechanism Key Structural Feature
Fluorescent Chemosensor Al³⁺ Inhibition of ESIPT Schiff base derived from 2-hydroxynaphthaldehyde nih.govrsc.org
Enzyme Activity Probe Carboxylesterase 1 (hCE1) Enzymatic hydrolysis Amide-based substrate with fluorescent leaving group nih.gov
Reactive Carbonyl Species Probe Formaldehyde, Glyoxal "Turn-on" fluorescence response Diaminonaphthalene core researchgate.net

Applications in Coordination Chemistry as a Ligand Precursor for Metal Complex Synthesis

In coordination chemistry, this compound is a valuable precursor for synthesizing organic ligands, which are molecules that can bind to a central metal ion to form a metal complex. The aldehyde group is readily transformed into various chelating moieties, most commonly through condensation reactions with amines to form Schiff bases (imines). These Schiff base ligands often contain additional donor atoms (like N, O, or S) that can coordinate with a metal ion.

The synthesis of novel metal complexes often begins with the preparation of a ligand from an aldehyde. For example, Schiff base ligands can be derived from the condensation of aldehydes with compounds like 2-aminobenzothiazole (B30445) or thiosemicarbazide. ijese.orgmedjchem.com These ligands, featuring imine (-C=N-) and other donor sites, can then be reacted with various transition metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable coordination complexes. ijese.orgmedjchem.comeurjchem.com

The resulting metal complexes are characterized by various spectroscopic and analytical methods to determine their structure and properties, such as geometry (e.g., square planar, octahedral). ijese.orgeurjchem.com These complexes are investigated for a range of applications, including their potential as catalysts, novel materials, or bioactive agents. ijese.orgnih.gov The structure of the initial aldehyde precursor directly influences the steric and electronic properties of the final ligand and, consequently, the coordination geometry and stability of the metal complex. frontiersin.org

Table 5: Metal Complexes Derived from Naphthalene Aldehyde-Based Ligands

Ligand Type Precursor Aldehyde Metal Ions Potential Complex Geometry
Schiff Base (N,N-donor) 3-hydroxyquinoxaline-2-carboxaldehyde Co(II), Ni(II), Cu(II) Square Planar ijese.org
Schiff Base (N,O-donor) Quinoxaline derivatives Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) Octahedral eurjchem.com
Schiff Base (N,S-donor) 2,5-dimethoxybenzaldehyde Co(II), Ni(II), Cu(II) Bidentate coordination medjchem.com
Mixed Ligand Complex Salicylaldehyde thiosemicarbazone Co(II), Ni(II), Cu(II) Varied geometries nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Methoxynaphthalene-1-carboxaldehyde, and how can purity be validated?

Methodological Answer: Synthesis typically involves formylation or oxidation of substituted naphthalene derivatives. For example, Friedel-Crafts acylation or Vilsmeier-Haack formylation may be employed, with careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios) to minimize side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of contaminants .

Q. How should researchers design in vitro toxicity screening for this compound?

Methodological Answer: Follow systematic review frameworks outlined in toxicological profiles (Table C-1, C-2) :

  • Cell lines: Use human respiratory (e.g., A549) or hepatic (HepG2) cells, given naphthalene derivatives’ known respiratory and hepatic effects .
  • Exposure routes: Simulate inhalation (air-liquid interface cultures), oral (dissolved in DMSO/culture media), or dermal exposure (3D skin models).
  • Endpoints: Measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and apoptosis markers (caspase-3/7 activity). Include positive controls (e.g., naphthalene) and vehicle controls .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and aldehyde (-CHO) group positions. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) .
  • IR: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹).
  • UV-Vis: Solvent-dependent λmax measurements (e.g., in ethanol or hexane) to assess conjugation and electronic transitions .

Advanced Research Questions

Q. How can contradictory results in the compound’s genotoxicity studies be resolved?

Methodological Answer: Address discrepancies using a tiered approach:

Replicate experiments under standardized OECD guidelines (e.g., Ames test, micronucleus assay) .

Assess metabolic activation: Include S9 liver fractions to evaluate pro-mutagenic potential .

Risk of bias analysis: Use tools like Table C-6/C-7 to evaluate study design (e.g., randomization, blinding).

Mechanistic studies: Perform comet assays (DNA strand breaks) and γ-H2AX foci detection (double-strand breaks) to clarify direct vs. indirect DNA damage .

Q. What experimental strategies are recommended for studying the compound’s metabolic pathways?

Methodological Answer:

  • In vitro models: Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation, demethylation).
  • Analytical tools: LC-MS/MS with stable isotope labeling to trace metabolic products .
  • Enzyme inhibition assays: Test CYP450 isoform-specific inhibitors (e.g., CYP1A2, CYP2E1) to map metabolic pathways .
  • Cross-species comparisons: Compare metabolic profiles in human, rat, and mouse models to assess translational relevance .

Q. How can researchers optimize enzymatic activity assays using this compound as a substrate?

Methodological Answer:

  • Enzyme selection: Cytochrome P450 peroxidases (e.g., CYP102A1) or dehydrogenases, given structural similarities to 1-Methoxynaphthalene in CcP assays .
  • Kinetic parameters: Measure KmK_m and VmaxV_{max} via spectrophotometric monitoring of aldehyde oxidation (e.g., absorbance at 340 nm for NADH depletion).
  • Inhibitor controls: Include ketoconazole (CYP3A4 inhibitor) or ascorbic acid (radical scavenger) to confirm enzyme-specific activity .

Q. What methodologies are critical for environmental fate studies of this compound?

Methodological Answer:

  • Degradation studies: Conduct photolysis (UV light, λ > 290 nm) and hydrolysis (pH 5–9 buffers) to assess stability .
  • Partitioning assays: Measure log KowK_{ow} (octanol-water) via shake-flask method to predict bioaccumulation potential.
  • Ecotoxicology: Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity, referencing OECD Test Guidelines 202/203 .

Data Analysis and Interpretation

Q. How should researchers address variability in toxicity data across different exposure durations?

Methodological Answer:

  • Time-course studies: Design experiments with multiple time points (e.g., 24h, 48h, 72h) to capture dynamic responses.
  • Statistical models: Apply mixed-effects models to account for intra-experiment variability .
  • Benchmark dose (BMD) modeling: Use EPA’s BMD software to derive toxicity thresholds for risk assessment .

Q. What are best practices for integrating computational and experimental data in mechanistic studies?

Methodological Answer:

  • Molecular docking: Simulate ligand-enzyme interactions (e.g., with CYP450 isoforms) using AutoDock Vina or Schrödinger Suite .
  • QSAR models: Corrogate experimental toxicity data with descriptors (e.g., logP, polar surface area) to predict untested endpoints .
  • Validation: Confirm in silico predictions with mutagenicity assays (e.g., Ames II) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.